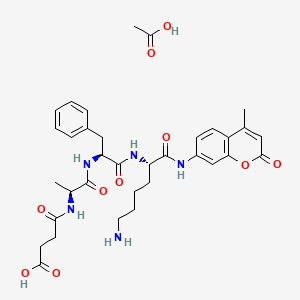
(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Overview
Description
“(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 . It is a liquid at room temperature . This compound is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The InChI code for “(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is 1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a liquid at room temperature . It has a molecular weight of 218.25 . The compound’s InChI code is 1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 , which provides information about its molecular structure.Scientific Research Applications
Synthesis of Complex Compounds : Methyl 7‐Hydroxyhept‐5‐ynoate, a related compound, has been studied for its role as an intermediate in the synthesis of various complex organic compounds (Casy, Patterson, & Taylor, 2003).
Food Flavoring : The synthesis of 2-Hydeoxy-3-methyl-2-hexen-4-olid, used in food-flavoring, starts from a compound similar to "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate" (Stach, Huggenberg, & Hesse, 1987).
Environmental Applications : A functionalized resin, related to the chemical structure of interest, has been used for simultaneous removal of Cr(III) and organic dyes from aqueous solutions (Ali, Rachman, & Saleh, 2017).
Catalytic Reactions : Studies have investigated the cyclization of similar compounds using a platinum-olefin catalyst system to produce multisubstituted derivatives (Nakamura et al., 2008).
Reactions with Mercury(II) Acetate : Research has been conducted on the behavior of alkynes, which are structurally related to "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate," with mercury(II) acetate in methanol (Bassetti & Floris, 1988).
Oleochemical Applications : Derivatization of compounds similar to "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate" has been studied for the production of industrially important fatty compounds (Ahmad & Jie, 2008).
Synthesis of Organofluoro Compounds : Methyl perfluoroalk-2-ynoates, related to the compound of interest, have been used as building blocks in the synthesis of various organofluoro compounds (Sun et al., 2016).
Antioxidant Properties : Studies have investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, which share structural similarities with "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate" (Stanchev et al., 2009).
Safety And Hazards
The safety information available for “(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” indicates that it has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302 , which corresponds to “Harmful if swallowed”. Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENPHURJTUUUSX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)OC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207693 | |
| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate | |
CAS RN |
865233-36-9 | |
| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



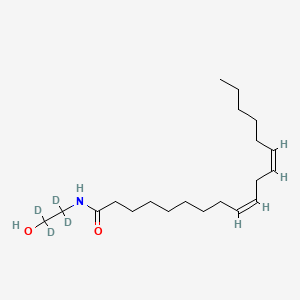

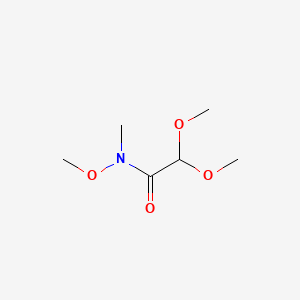
![2-Butanone, 3-[(2-methylpropyl)amino]- (9CI)](/img/no-structure.png)
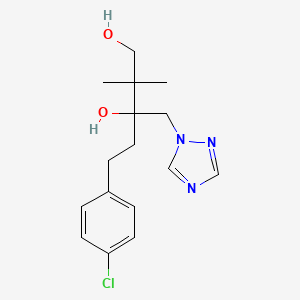
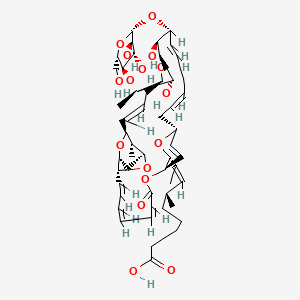
![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)

